1-(Bromomethyl)-1-ethoxy-4-ethylcyclohexane
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Overview
Description
1-(Bromomethyl)-1-ethoxy-4-ethylcyclohexane is an organic compound with a complex structure, featuring a bromomethyl group, an ethoxy group, and an ethyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-ethoxy-4-ethylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-ethoxy-4-ethylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques to isolate the desired product from by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-ethoxy-4-ethylcyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. Reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include alcohols, amines, or thioethers.
Oxidation: Products include ketones or carboxylic acids.
Reduction: The major product is 1-ethoxy-4-ethylcyclohexane.
Scientific Research Applications
1-(Bromomethyl)-1-ethoxy-4-ethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-ethoxy-4-ethylcyclohexane involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to modify molecular structures .
Comparison with Similar Compounds
Similar Compounds
1-Bromotoluene: Similar in having a bromomethyl group but differs in the aromatic ring structure.
Benzyl Bromide: Another compound with a bromomethyl group attached to an aromatic ring.
1-Bromoethylbenzene: Features a bromine atom attached to an ethyl group on a benzene ring.
Properties
Molecular Formula |
C11H21BrO |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-(bromomethyl)-1-ethoxy-4-ethylcyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-3-10-5-7-11(9-12,8-6-10)13-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
MJDOIZCRRBFJFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CBr)OCC |
Origin of Product |
United States |
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